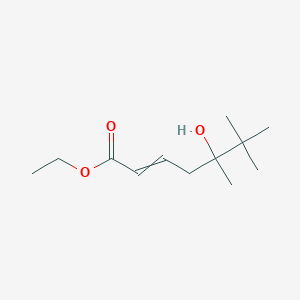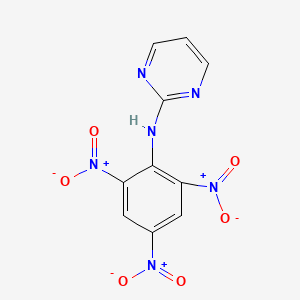
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine is a compound that features a pyrimidine ring substituted with a 2,4,6-trinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine typically involves the nitration of phenylpyrimidine derivatives. One common method is the reaction of 2,4,6-trinitrochlorobenzene with pyrimidin-2-amine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures due to the explosive nature of trinitro compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of N-(2,4,6-trinitrophenyl)pyrimidin-2-amine involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2 . Additionally, it can inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4,6-trinitrophenyl)naphthalen-1-amine
- N-(2,4,6-trinitrophenyl)naphthalen-2-amine
- **N-(3-nitrophenyl
Eigenschaften
CAS-Nummer |
41230-68-6 |
|---|---|
Molekularformel |
C10H6N6O6 |
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
N-(2,4,6-trinitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H6N6O6/c17-14(18)6-4-7(15(19)20)9(8(5-6)16(21)22)13-10-11-2-1-3-12-10/h1-5H,(H,11,12,13) |
InChI-Schlüssel |
ITFOFXAVWYVZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


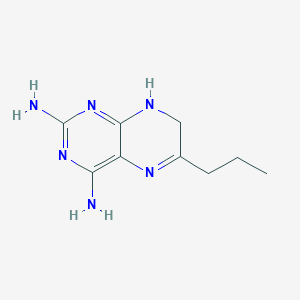
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
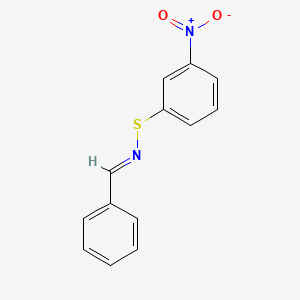
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)


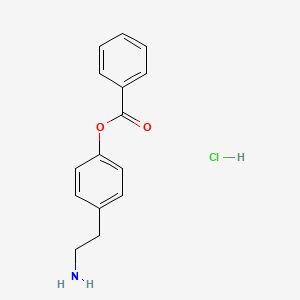
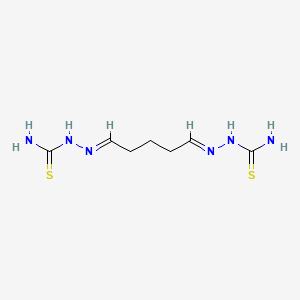
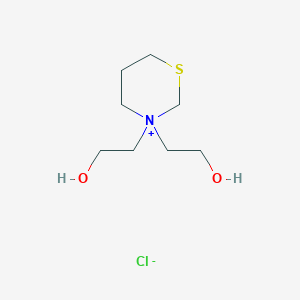
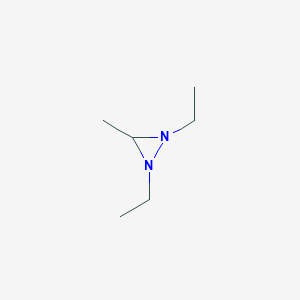
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
